3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the methoxyphenyl and tetrahydropyran groups through various substitution reactions. The final step often involves the formation of the carboxamide group under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halogenating agents (e.g., NBS - N-Bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-methoxyphenyl)-1-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide.
- **Ethyl 3-(3-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinecarboxylate .
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenyl)-1-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its pyrazole core, combined with the methoxyphenyl and tetrahydropyran groups, provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-24-19(11-18(23-24)14-4-3-5-17(10-14)27-2)20(26)22-15-12-21-25(13-15)16-6-8-28-9-7-16/h3-5,10-13,16H,6-9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNIPUVJPHZEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CN(N=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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